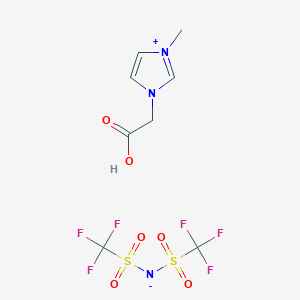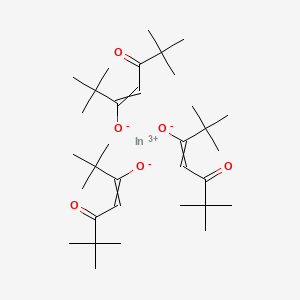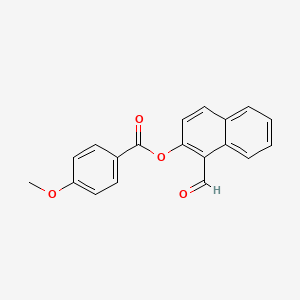![molecular formula C15H13ClN2O5 B12503818 1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)
1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-{[(5-chloro-2-méthoxyphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique est un composé organique complexe ayant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un cycle pyridine substitué par un groupe acide carboxylique, un groupe carbamoyle et un groupe méthoxyphényle, ce qui en fait une molécule polyvalente pour les réactions chimiques et les applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1-{[(5-chloro-2-méthoxyphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction de la 5-chloro-2-méthoxyaniline avec le chlorure de chloroacétyle pour former un intermédiaire, qui est ensuite réagi avec l’acide 6-oxopyridine-3-carboxylique dans des conditions spécifiques pour donner le produit final. Les conditions de réaction impliquent souvent l’utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L’utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité sont essentielles pour atteindre les spécifications de produit souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-{[(5-chloro-2-méthoxyphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe chloro peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
L’acide 1-{[(5-chloro-2-méthoxyphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans les études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Applications De Recherche Scientifique
1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-{[(5-chloro-2-méthoxyphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et modulant les voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1-{[(5-chloro-2-hydroxyphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique
- Acide 1-{[(5-chloro-2-méthylphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique
Unicité
L’acide 1-{[(5-chloro-2-méthoxyphényl)carbamoyl]méthyl}-6-oxopyridine-3-carboxylique est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe méthoxy peut améliorer la solubilité et la stabilité du composé, le rendant plus adapté à certaines applications par rapport à ses analogues.
Propriétés
Formule moléculaire |
C15H13ClN2O5 |
|---|---|
Poids moléculaire |
336.72 g/mol |
Nom IUPAC |
1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O5/c1-23-12-4-3-10(16)6-11(12)17-13(19)8-18-7-9(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
Clé InChI |
DGQYNKUILZBUNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)



![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)
![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503799.png)
![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)


![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)
